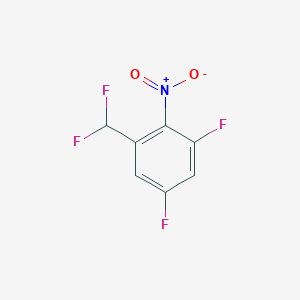

3,5-Difluoro-2-nitrobenzodifluoride

描述

属性

IUPAC Name |

1-(difluoromethyl)-3,5-difluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJUDDIJFYIEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods Analysis

Nitration of Difluorobenzodifluoride Precursors

One of the most direct and established methods for preparing 3,5-difluoro-2-nitrobenzodifluoride involves the nitration of a suitable difluorobenzodifluoride precursor. The typical route proceeds as follows:

- Starting Material: 3,5-difluorobenzodifluoride or a structurally analogous difluorinated aromatic compound.

- Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid.

- Reaction Conditions: The reaction is generally carried out at controlled temperatures (0–30°C) to minimize side reactions and over-nitration.

- Workup: After completion, the reaction mixture is poured into ice water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed, dried, and purified, typically by column chromatography.

Table 1. Typical Nitration Procedure

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–30°C | Slow addition to control exotherm |

| Extraction | Ethyl acetate, ice water | Separate organic layer |

| Washing | Saturated NaCl, NaHCO₃ solutions | Removes acid residues |

| Drying | Anhydrous Na₂SO₄ | Removes water |

| Purification | Silica gel column chromatography | Ensures high purity |

- Yields for this method are typically high (60–80%) when reaction conditions are optimized.

- The regioselectivity is governed by the electronic effects of the fluorine substituents, favoring nitration at the 2-position.

Nucleophilic Aromatic Substitution (SNAr) on Nitrobenzodifluoride

A complementary approach involves nucleophilic aromatic substitution (SNAr) of a suitable nitrobenzene derivative. This method is particularly useful when direct nitration is challenging due to deactivation of the aromatic ring.

- Starting Material: 2-nitrobenzotrifluoride or 2-nitrobenzodifluoride derivatives.

- Nucleophile: Potassium fluoride (KF) or another fluoride source.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), sulfolane, or a mixture with N,N'-dimethylpropyleneurea.

- Reaction Conditions: Elevated temperatures (150–240°C) and vigorous stirring are required to promote substitution.

Table 2. Typical SNAr Procedure

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination | KF, sulfolane/N,N'-dimethylpropyleneurea, 150–240°C | Polar aprotic solvent enhances reactivity |

| Reaction Time | 2–48 hours | Longer times may increase conversion |

| Product Isolation | Distillation or extraction | Product is separated as formed |

| Purification | Chromatography or recrystallization | Ensures chemical purity |

Multi-Step Synthetic Approaches

In some cases, this compound is accessed via multi-step syntheses involving:

- Stepwise Introduction of Fluorine and Nitro Groups: Sequential halogenation and nitration, or vice versa.

- Reductive Transformations: Use of reducing agents such as iron in acetic acid for selective reduction of nitro or halide groups, followed by re-oxidation or further substitution.

- Purification: Each intermediate is typically purified by extraction and column chromatography to ensure the integrity of the final product.

Table 3. Multi-Step Synthesis Example

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Halogenation | Cl₂/Br₂, FeCl₃ catalyst | Introduce halogens |

| Nitration | HNO₃/H₂SO₄ | Introduce nitro group |

| Fluorination | KF, polar aprotic solvent, heat | Replace halides with fluorine |

| Reduction | Fe, acetic acid (if needed) | Selective reduction |

| Purification | Extraction, chromatography | Isolate pure product |

- Multi-step routes are generally less preferred due to lower overall yields and increased complexity.

- However, these methods allow for greater control over substitution patterns and are useful when direct routes are impractical.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|

| Direct Nitration | 60–80 | Simple, high regioselectivity | Sensitive to over-nitration |

| SNAr Fluorination | 50–70 | Good for deactivated rings, scalable | Requires high temperature, long times |

| Multi-Step Synthesis | 30–60 | Flexible, allows custom substitution | Labor-intensive, lower overall yield |

Notes and Recommendations

- Solvent Choice: Polar aprotic solvents (e.g., sulfolane, DMSO) are critical for efficient SNAr reactions due to their ability to solvate fluoride ions and enhance nucleophilicity.

- Temperature Control: Both nitration and fluorination steps require careful temperature management to avoid side reactions and decomposition.

- Purification: Column chromatography on silica gel is the standard method for isolating pure this compound, especially in research-scale preparations.

- Safety: All methods involve hazardous chemicals (e.g., concentrated acids, fluorinating agents) and should be conducted with appropriate safety precautions.

化学反应分析

Types of Reactions

3,5-Difluoro-2-nitrobenzodifluoride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Sodium methoxide, other nucleophiles.

Oxidation: Strong oxidizing agents under controlled conditions.

Major Products Formed

Reduction: 3,5-Difluoro-2-aminobenzodifluoride.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

科学研究应用

Chemical Synthesis

DFNBF is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable in creating fluorinated derivatives. The presence of the nitro group enhances its reactivity, allowing for further functionalization.

Key Reactions:

- Nucleophilic Aromatic Substitution: DFNBF can react with various nucleophiles (e.g., amines, thiols) to produce substituted derivatives.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon.

Pharmaceutical Applications

Research has indicated potential applications of DFNBF in drug development. Its structural features may contribute to the design of pharmaceuticals with enhanced biological activity.

Case Studies:

- Antimicrobial Activity: Preliminary studies suggest that DFNBF derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Cancer Therapeutics: The compound's ability to interact with biological targets may be explored in the context of anticancer drug design.

Agrochemical Development

DFNBF is also being investigated for its potential use in agrochemicals. Its fluorinated structure may enhance the efficacy and stability of pesticides and herbicides.

Research Insights:

- Pesticide Formulation: Fluorinated compounds often show improved bioavailability and persistence in the environment, which is advantageous for agricultural applications.

- Herbicide Development: The incorporation of DFNBF into herbicide formulations could lead to products with better performance against resistant weed species.

Material Science

In materials science, DFNBF is being considered for its applications in developing specialty chemicals and advanced materials.

Applications:

- Liquid Crystals: The unique properties of DFNBF derivatives may be suitable for use in liquid crystal displays (LCDs).

- Organic Semiconductors: Research into organic electronics suggests that fluorinated compounds can enhance the charge transport properties of semiconductor materials.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for complex molecules | Versatile reactivity |

| Pharmaceuticals | Antimicrobial and anticancer agents | Enhanced biological activity |

| Agrochemicals | Pesticides and herbicides | Improved efficacy and environmental stability |

| Material Science | Liquid crystals and organic semiconductors | Enhanced performance characteristics |

作用机制

The mechanism of action of 3,5-Difluoro-2-nitrobenzodifluoride is primarily influenced by its functional groups. The nitro group is highly electron-withdrawing, which affects the reactivity of the benzene ring. The fluorine atoms also play a significant role in stabilizing the compound and influencing its reactivity. The compound can interact with various molecular targets through its nitro and fluorine groups, leading to different chemical transformations.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3,5-Difluoro-2-nitrobenzodifluoride with related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Substituent Positions |

|---|---|---|---|---|---|

| This compound | Not Available | C₇H₃F₄NO₂* | ~209.0* | -NO₂, -CF₂- | 2 (NO₂), 3,5 (F) |

| 3,5-Difluoro-2-nitrobenzoic acid | 331765-71-0 | C₇H₃F₂NO₄ | 203.10 | -NO₂, -COOH | 2 (NO₂), 3,5 (F) |

| Methyl 3,5-difluoro-2-nitrobenzoate | 910123-09-0 | C₈H₅F₂NO₄ | 217.13 | -NO₂, -COOCH₃ | 2 (NO₂), 3,5 (F) |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | 189283-53-2 | C₇H₃Cl₂FO₃ | 239.00 | -COOH, -OH, -Cl, -F | 2 (OH), 3,5 (Cl), 4 (F) |

| 2,4-Difluoro-5-nitrobenzonitrile | 67152-20-9 | C₇H₂F₂N₂O₂ | 184.10 | -NO₂, -CN | 2,4 (F), 5 (NO₂) |

*Estimated based on structural analogs.

Key Observations:

The difluoromethyl (-CF₂-) group in this compound likely imparts greater lipophilicity and metabolic resistance than the -COOH or -COOCH₃ groups .

Substituent Effects: Fluorine atoms at positions 3 and 5 exert strong electron-withdrawing effects, activating the ring toward nucleophilic aromatic substitution at the nitro-substituted position (C-2). This is critical in designing pharmaceuticals, as seen in analogs like gemcitabine (a fluorinated nucleoside) . The nitro group (-NO₂) enhances electrophilic substitution reactivity, while fluorine atoms stabilize intermediates via inductive effects .

生物活性

3,5-Difluoro-2-nitrobenzodifluoride (DFNB) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H2F5NO2

- Molecular Weight : 227.09 g/mol

- IUPAC Name : this compound

The biological activity of DFNB is primarily attributed to its unique chemical structure, which allows it to interact with various biomolecules. The following mechanisms have been identified:

- Electrophilic Behavior : The nitro group in DFNB can undergo reduction to form reactive intermediates, which may interact with cellular components such as proteins and nucleic acids.

- Fluorine Substituents : The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound, potentially increasing its interaction with biological membranes and targets .

Antimicrobial Activity

DFNB has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains. For instance:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that DFNB may serve as a potential lead compound for the development of new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have revealed that DFNB exhibits selective toxicity. The compound demonstrated an IC50 value of approximately 25 µM against cancer cell lines while showing lower toxicity against normal fibroblast cells. This selectivity suggests potential applications in cancer therapy.

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of DFNB in a model of ischemic stroke. The results indicated that DFNB significantly reduced neuronal death and improved functional outcomes in animal models. This effect was associated with the modulation of NMDA receptor activity, suggesting a role as a glycine receptor antagonist .

Pharmacological Applications

Research has also explored the use of DFNB in drug development. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that DFNB may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。